![molecular formula C14H16FN3OS B12947263 3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one CAS No. 63397-81-9](/img/structure/B12947263.png)
3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a butyl group, a fluorophenylmethyl group, and a sulfanylidene-imidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached via nucleophilic substitution reactions using appropriate fluorophenylmethyl halides.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate compound with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylidene group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Butyl-1-[(4-chlorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one
- 3-Butyl-1-[(4-bromophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one
- 3-Butyl-1-[(4-methylphenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one
Uniqueness
3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the fluorophenylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
63397-81-9 |
|---|---|
Molekularformel |
C14H16FN3OS |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
3-butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16FN3OS/c1-2-3-8-17-13(19)12(16)18(14(17)20)9-10-4-6-11(15)7-5-10/h4-7,16H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
VMQVPDIEULOCPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C(=N)N(C1=S)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


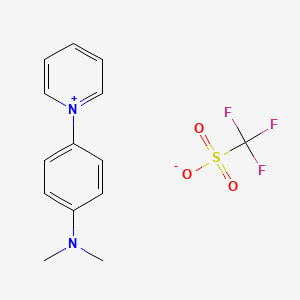
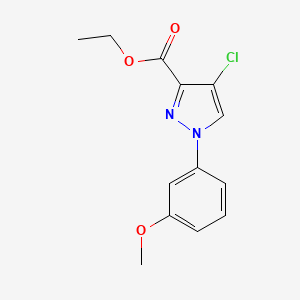



![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
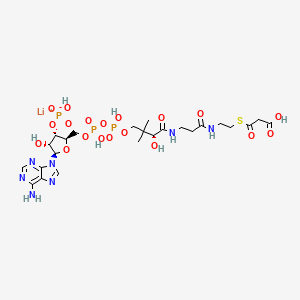
![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
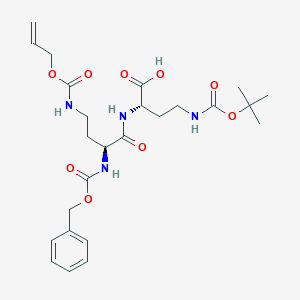
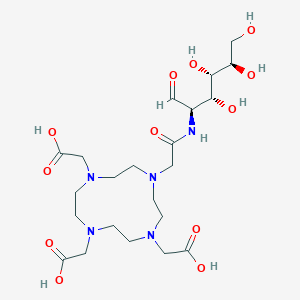

![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)
